molecular formula C8H8N4O B12906253 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide CAS No. 88696-62-2

6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide

Cat. No.: B12906253
CAS No.: 88696-62-2
M. Wt: 176.18 g/mol
InChI Key: OBDOUIMLSQBKHM-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide is a compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of appropriate aldehydes with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrano[2,3-d]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production methods for N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[2,3-d]pyrimidine derivatives such as:

Uniqueness

N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern and the presence of the cyanamide group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further exploration in drug discovery and development.

Properties

CAS No.

88696-62-2

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide

InChI

InChI=1S/C8H8N4O/c9-5-11-8-10-4-6-2-1-3-13-7(6)12-8/h4H,1-3H2,(H,10,11,12)

InChI Key

OBDOUIMLSQBKHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(N=C2OC1)NC#N

Origin of Product

United States

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